molecular formula C4H6N4OS B1349471 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 75423-15-3

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No. B1349471
CAS RN: 75423-15-3
M. Wt: 158.18 g/mol
InChI Key: OIZCCHUUSZFPIW-UHFFFAOYSA-N
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Scientific Research Applications

Pesticide Development

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide has shown potential in the development of novel pesticides. For example, a study by Wu Mao and colleagues in 2012 synthesized N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides, demonstrating excellent anti-TMV activity and induction activity in vivo, suggesting that 1,2,3-thiadiazole is an active substructure for new pesticide development (Wu Mao et al., 2012).

Fungicidal Lead Compounds

The compound's role in fungicide development is highlighted by Zhijin Fan et al. (2010), where derivatives of 4-methyl-1,2,3-thiadiazole showed significant growth inhibition against various fungi, suggesting their potential as fungicide lead compounds (Zhijin Fan et al., 2010).

Synthesis Methods

In terms of synthesis, Zhi‐Wen Zhai and colleagues in 2015 developed novel urea derivatives containing the 1,2,3-thiadiazole moiety using microwave-assisted condensation reactions, highlighting an environmentally friendly and efficient synthesis method (Zhi‐Wen Zhai et al., 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

A 2014 study by Kodisundaram Paulrasu et al. synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazides, demonstrating antioxidant, antitumor, and antimicrobial activities, suggesting their potential as therapeutic agents (Kodisundaram Paulrasu et al., 2014).

Anticancer Agents

S. M. Gomha et al. in 2017 synthesized derivatives incorporating the thiazole moiety and evaluated them as anticancer agents, highlighting the compound's relevance in cancer research (S. M. Gomha et al., 2017).

Antimicrobial Activity

Further, a 2021 study by K. Paruch et al. synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, showing potential antimicrobial effect mainly against Gram-positive bacteria (K. Paruch et al., 2021).

Safety And Hazards

The safety information available suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound5. The compound is labeled with the GHS07 pictogram and has hazard statements H302-H312-H315-H319-H332-H3354.


Future Directions

The search for new molecules with potential antimicrobial activity is an important research goal2. The potential antimicrobial effect of new derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide was observed mainly against Gram-positive bacteria2. This suggests that further research and development of this compound could be beneficial in the field of antimicrobial therapeutics.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-methylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCCHUUSZFPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362901
Record name 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

CAS RN

75423-15-3
Record name 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
K Paruch, Ł Popiołek, A Biernasiuk, A Berecka-Rycerz… - Applied Sciences, 2021 - mdpi.com
Bacterial infections, especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics, are still a current threat to public health. Therefore, the search for …
Number of citations: 15 www.mdpi.com
VT Angelova, T Pencheva, N Vassilev, E K-Yovkova… - Antibiotics, 2022 - mdpi.com
Fifteen 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives 3a–d and sulfonyl hydrazones 5a–k were synthesized. They were characterized by 1 H-NMR, 13 C NMR, and HRMS. …
Number of citations: 8 www.mdpi.com
RB Kohire, KN Sonune, SS Kotalwar, SK Ghumbre… - lbscpartur.co.in
A novel Schiff base (12E)-N-((6-chloro-4-oxo-4H-chromen-3-yl) methylene)-4-methyl-1, 2, 3,-thiadiazole-5-carbohydrazide obtained by the condensation of 6-chloro-4-oxo-4H-chromene…
Number of citations: 0 lbscpartur.co.in
CX Tan, YX Shi, JQ Weng, XH Liu… - Journal of …, 2014 - Wiley Online Library
Starting from carbonic acid diethyl ester, a series of 1,2,4‐triazole derivatives containing 1,2,3‐thiadiazole were synthesized. Reactions were performed by microwave irradiation or …
Number of citations: 35 onlinelibrary.wiley.com
XH Liu, L Pan, JQ Weng, CX Tan, YH Li, BL Wang… - Molecular …, 2012 - Springer
To develop novel inhibitors of ketol-acid reductoisomerase, a series of (oxdi/tri)azoles derivatives was synthesized and characterized by 1 H NMR, MS, elemental analyses, and …
Number of citations: 86 link.springer.com
ZW Zhai, MY Yang, ZH Sun, XH Liu… - Journal of Chemical …, 2015 - journals.sagepub.com
A series of novel urea derivatives containing the 1,2,3-thiadiazole moiety were synthesised using microwave-assisted condensation reactions of 4-methyl-1,2,3-thiadiazole-5-…
Number of citations: 37 journals.sagepub.com
VT Angelova, R Simeonova - Drug and Chemical Toxicology, 2022 - Taylor & Francis
Isoniazid (INH), a first-line drug in anti-tuberculosis therapy, is known to be potentially harmful and is associated with numerous side effects especially in the blood and liver. In the …
Number of citations: 7 www.tandfonline.com
WM Xu, SZ Li, M He, S Yang, XY Li, P Li - Bioorganic & medicinal chemistry …, 2013 - Elsevier
A series of new thioether/sulfone compounds containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/1,3,4-thiadiazole moiety were synthesized, the structures of all products were confirmed …
Number of citations: 112 www.sciencedirect.com
RB Kohire, SP Bhale, VB Jagrut, AD Kale… - Journal of Advanced …, 2020 - sciensage.info
Journal of Advanced Scientific Research SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF ((12E)-4-METHYL-N-((4- OXO-4H Page 1 Mirgane et al., J Adv …
Number of citations: 3 sciensage.info
MJ Mohammed, AI Mohammed - Journal of the Chemical Society of …, 2020 - inis.iaea.org
[en] In this research, the molecule N'-((E)-5-methoxy-2-((1-((2R, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl) tetrahydro-2H-pyran-2-yl)-4, 5-dihydro-1H-1, 2, 3-triazol-4-yl) …
Number of citations: 0 inis.iaea.org

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